- Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer Steps, Journal of the American Chemical Society, 2014, 136(23), 8459-8466

Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

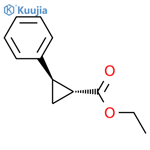

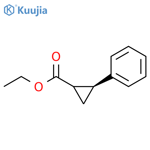

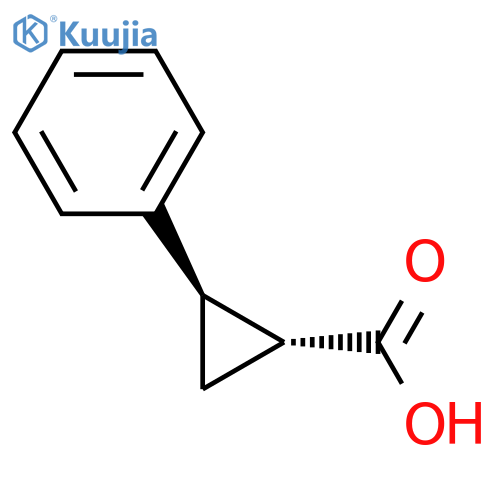

939-90-2 structure

Nome del prodotto:trans-2-phenylcyclopropane-1-carboxylic acid

trans-2-phenylcyclopropane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-

- rac trans-2-Phenylcyclopropanecarboxylic Acid

- trans-2-Phenyl-1-cyclopropanecarboxylic Acid

- 2-Phenylcyclopropanecarboxylic acid

- RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID

- trans-2-Phenylcyclopropane-1-carboxylic acid

- trans-2-Phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenylcyclopropane-1-carboxylic acid

- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-

- trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid

- PubChem22341

- AHDDRJBFJBDEPW-DTWKUNHWSA-N

- Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)

- rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)

- (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid

- NSC 40846

- NSC-40846

- Cyclopropanecarboxylic acid, 2-phenyl-

- W13292

- NSC40846

- P0750

- (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid

- (1R,2R)-2-Phenylcyclopropanecarboxylicacid

- AJY6BGY81V

- trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid

- Q27149084

- MFCD00001292

- 939-90-2

- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-

- EN300-244787

- (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;

- Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-

- AKOS015856021

- EN300-206766

- 3471-10-1

- Trans-2-phenylcyclopropane carboxylic acid

- Trans-2-Phenylcyclopropancarboxylic acid

- (1R,2R)-2-phenyl-cyclopropanecarboxylic acid

- CS-0058721

- racemic trans-2-phenyl-cyclopropane carboxylic acid

- Z2235584851

- (1R)-2

- (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID

- 2-PhCPCOOH

- rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)

- SCHEMBL323824

- trans-2-Phenylcyclopropane-1-carboxylic acid, 95%

- DB-335839

- UNII-AJY6BGY81V

- trans-2-phenylcyclopropylcarboxylic acid

- trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid

- BP-12541

- A-Phenylcyclopropane-1

- 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-

- EINECS 213-366-3

- trans-2-phenyl-cyclopropanecarboxylic acid

- MFCD15147098

- 7696C9G4PM

- UNII-7696C9G4PM

- DTXSID301272871

- DS-9427

- trans-2-phenyl -cyclopropanecarboxylic acid

- (1R, 2R)-2-phenyl-cyclopropane carboxylic acid

- (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid

- (1R-trans)-2-Phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenyl-cyclopropane carboxylic acid

- CHEBI:79920

- 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-

- A-carboxylic acid

- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-

- rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid

- trans-2-phenylcyclopropane-1-carboxylic acid

-

- MDL: MFCD00001292

- Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1

- Chiave InChI: AHDDRJBFJBDEPW-DTWKUNHWSA-N

- Sorrisi: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O

Proprietà calcolate

- Massa esatta: 162.06800

- Massa monoisotopica: 162.068

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 182

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 1.6

- Superficie polare topologica: 37.3

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.0613 (rough estimate)

- Punto di fusione: 86.0 to 91.0 deg-C

- Punto di ebollizione: 317.1℃ at 760 mmHg

- Punto di infiammabilità: 144.3 °C

- Indice di rifrazione: 1.5782 (estimate)

- PSA: 37.30000

- LogP: 1.87470

- Solubilità: Non determinato

trans-2-phenylcyclopropane-1-carboxylic acid Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: S22-S24/25

-

Identificazione dei materiali pericolosi:

trans-2-phenylcyclopropane-1-carboxylic acid Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

trans-2-phenylcyclopropane-1-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-5g |

rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |

939-90-2 | 98% | 5g |

¥170.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-10G |

trans-2-phenylcyclopropane-1-carboxylic acid |

939-90-2 | 97% | 10g |

¥ 297.00 | 2023-04-12 | |

| TRC | P319685-25 g |

rac trans-2-Phenylcyclopropanecarboxylic Acid |

939-90-2 | 25g |

225.00 | 2021-07-20 | ||

| eNovation Chemicals LLC | D553448-25g |

trans-2-Phenylcyclopropanecarboxylic acid |

939-90-2 | 97% | 25g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | D372613-25g |

trans-2-phenyl-1-cyclopropanecarboxylic acid |

939-90-2 | 95% | 25g |

$1420 | 2024-05-24 | |

| eNovation Chemicals LLC | D522248-100g |

TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID |

939-90-2 | 95% | 100g |

$780 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-25g |

rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |

939-90-2 | 98% | 25g |

¥780.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-50G |

trans-2-phenylcyclopropane-1-carboxylic acid |

939-90-2 | 97% | 50g |

¥ 1,148.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D556283-100g |

2-phenylcyclopropanecarboxylic acid |

939-90-2 | 98% | 100g |

$400 | 2024-05-25 | |

| TRC | P319685-10 g |

rac trans-2-Phenylcyclopropanecarboxylic Acid |

939-90-2 | 10g |

100.00 | 2021-07-20 |

trans-2-phenylcyclopropane-1-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide

1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux

1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux

Riferimento

- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1, PLoS One, 2017, 12(2),

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium hydroxide ; 2 h, 60 °C

Riferimento

- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof, European Patent Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; 50 min, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Riferimento

- Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent, Journal of Medicinal Chemistry, 2016, 59(4), 1501-1517

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 9 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Acetonitrile , Water

Riferimento

- Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranes, Journal of Organic Chemistry, 1986, 51(5), 758-60

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: Chromium copper oxide (Cr2CuO4) , 1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ; 6 h, 50 °C

1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

Riferimento

- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt

Riferimento

- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,

Synthetic Routes 20

trans-2-phenylcyclopropane-1-carboxylic acid Raw materials

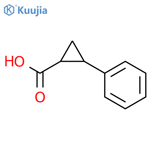

- trans-Cinnamic acid

- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate

- Benzene, [(1R,2R)-2-bromocyclopropyl]-, rel-

- 2-phenylcyclopropane-1-carboxylic acid

- Trimethylsulfoxonium iodide

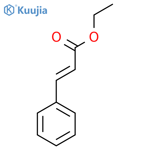

- Ethyl cinnamate

- rel-1-Methylethyl (1R,2R)-2-phenylcyclopropanecarboxylate

- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1S,2R)-

- Cyclopropanepropanoic acid, β-oxo-2-phenyl-α-(triphenylphosphoranylidene)-, ethyl ester, trans- (9CI)

- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1R,2S)-

- (2S)-ethyl 2-phenylcyclopropanecarboxylate

- Ethyl trans-2-phenylcyclopropanecarboxylate

trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products

trans-2-phenylcyclopropane-1-carboxylic acid Letteratura correlata

-

Yuri Iwai,Takashi Ozaki,Ryo Takita,Masanobu Uchiyama,Jun Shimokawa,Tohru Fukuyama Chem. Sci. 2013 4 1111

-

Radouane Koudih,Gwéna?lle Gilbert,Martine Dhilly,Ahmed Abbas,Louisa Barré,Danièle Debruyne,Franck Sobrio Org. Biomol. Chem. 2012 10 8493

-

Mei-Xiang Wang,Guo-Qiang Feng New J. Chem. 2002 26 1575

-

Edmund J. Keliher,Richard C. Burrell,Harry R. Chobanian,Karina L. Conkrite,Rajesh Shukla,John E. Baldwin Org. Biomol. Chem. 2006 4 2777

-

Clarice A. D. Caiuby,Lucas G. Furniel,Antonio C. B. Burtoloso Chem. Sci. 2022 13 1192

939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid) Prodotti correlati

- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)

- 21307-97-1((2R)-2-benzylbutanedioic acid)

- 4165-96-2(3-phenylpentanedioic acid)

- 3972-36-9((S)-2-Benzylsuccinic acid)

- 884-33-3(2-Benzylsuccinic acid)

- 2126177-04-4(tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate)

- 2229681-63-2(4-(1-phenylprop-1-en-2-yl)-1H-pyrazole)

- 1058237-43-6(N-(3-fluoro-4-methylphenyl)-4-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide)

- 505060-72-0(N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamide)

- 744234-30-8(2-Cyano-N-(3,5-dichlorophenyl)-3-[3-nitro-4-(1-pyrrolidinyl)phenyl]-2-propenamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid

Purezza:99%

Quantità:100g

Prezzo ($):298.0